1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)urea
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Overview
Description
1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)urea is a synthetic organic compound that belongs to the class of ureas. This compound is characterized by its complex structure, which includes multiple aromatic rings and a triazoloazepine moiety. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)urea typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the triazoloazepine core: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the phenyl groups: The phenyl groups with methoxy substituents can be introduced through nucleophilic aromatic substitution reactions.
Formation of the urea linkage: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The aromatic rings can be reduced under appropriate conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield quinones, while reduction of the aromatic rings may yield dihydro derivatives.
Scientific Research Applications
Chemistry: As a model compound for studying reaction mechanisms and synthetic methodologies.
Biology: Investigating its potential as a bioactive molecule with antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Exploring its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)urea would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)urea: Lacks the triazoloazepine moiety.
1-(4-methoxyphenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea: Lacks the 3,4-dimethoxyphenyl group.
1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-(5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea: Lacks the tetrahydro moiety.
Uniqueness
The uniqueness of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)urea lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O4/c1-31-19-11-8-17(9-12-19)25-24(30)29(18-10-13-20(32-2)21(15-18)33-3)16-23-27-26-22-7-5-4-6-14-28(22)23/h8-13,15H,4-7,14,16H2,1-3H3,(H,25,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVMBIOETCRSJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N(CC2=NN=C3N2CCCCC3)C4=CC(=C(C=C4)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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